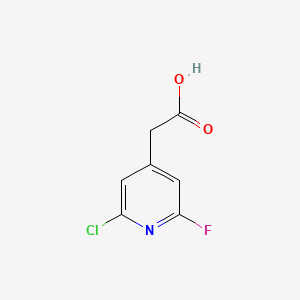
Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate is a complex magnesium salt that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its ability to form stable complexes and its involvement in various biochemical and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate typically involves the reaction of magnesium salts with carboxymethyl and hydroxysuccinate precursors under controlled conditions. One common method includes the reaction of magnesium acetate with carboxymethyl succinic acid in an aqueous medium, followed by crystallization to obtain the pentahydrate form. The reaction conditions often require maintaining a specific pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced crystallization methods are employed to enhance the efficiency of the production process. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the industrially produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized magnesium complexes, while reduction can produce reduced magnesium derivatives. Substitution reactions can result in a variety of substituted magnesium compounds with different functional groups.
Applications De Recherche Scientifique
Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its role in biological systems, particularly in enzyme regulation and as a cofactor in metabolic processes.
Medicine: Investigated for its potential therapeutic effects, including its use in drug formulations and as a supplement for magnesium deficiency.
Industry: Applied in the production of biodegradable polymers, as a stabilizer in various industrial processes, and in the development of advanced materials.
Mécanisme D'action
The mechanism of action of Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate involves its interaction with molecular targets and pathways in biological systems. The compound acts as a magnesium ion donor, participating in various enzymatic reactions and metabolic pathways. It can regulate the activity of enzymes by binding to their active sites and influencing their catalytic functions. Additionally, the compound’s ability to form stable complexes with other molecules enhances its bioavailability and effectiveness in biological systems.
Comparaison Avec Des Composés Similaires
Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate can be compared with other similar compounds, such as:
Magnesium acetate: Similar in its magnesium content but differs in its chemical structure and applications.
Magnesium citrate: Known for its use as a dietary supplement, with different solubility and bioavailability properties.
Magnesium sulfate: Commonly used in medical treatments, with distinct chemical and physical properties compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and applications not found in other magnesium compounds.
Propriétés
Formule moléculaire |
C6H16MgO12 |
|---|---|
Poids moléculaire |
304.49 g/mol |
Nom IUPAC |
magnesium;2-(carboxymethyl)-2-hydroxybutanedioate;pentahydrate |
InChI |
InChI=1S/C6H8O7.Mg.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;5*1H2/q;+2;;;;;/p-2 |
Clé InChI |
KVNZYYKJJVJHBV-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)












